2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

CAS No.: 280773-17-3

Cat. No.: VC3751846

Molecular Formula: C13H12ClN3O2

Molecular Weight: 277.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 280773-17-3 |

|---|---|

| Molecular Formula | C13H12ClN3O2 |

| Molecular Weight | 277.7 g/mol |

| IUPAC Name | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide |

| Standard InChI | InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18) |

| Standard InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl |

Introduction

Chemical Structure and Properties

Structural Features

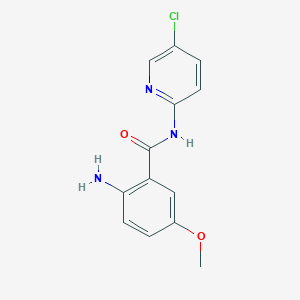

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide possesses a complex molecular structure with several distinctive functional groups that contribute to its chemical behavior and biological activity. The core structure consists of a benzamide framework with an amide bond connecting the benzene ring to a pyridine ring. The benzene ring is substituted with an amino group at the 2-position and a methoxy group at the 5-position, while the pyridine ring carries a chlorine atom at its 5-position. This specific arrangement of functional groups creates a unique chemical environment that influences the compound's reactivity and binding capabilities with biological targets.

The strategic positioning of these functional groups is crucial for the compound's biological activity. The amino group introduces basic characteristics and can form hydrogen bonds with target receptors or enzymes. The methoxy group enhances the compound's lipophilicity and can influence its pharmacokinetic properties, including absorption and distribution in biological systems. The chlorine atom on the pyridine ring contributes to the molecule's lipophilicity and potentially modifies its binding affinity to specific targets. The amide bond provides rigidity to the structure and serves as a hydrogen bond acceptor in interactions with biological macromolecules.

Physicochemical Properties

The physicochemical properties of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide determine its behavior in chemical reactions and biological systems. The compound has a molecular formula of C13H12ClN3O2 and a molecular weight of 277.70 g/mol. Its structure can be represented by the canonical SMILES notation: COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl. For more specific chemical identification, the compound has an InChI representation of InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18) and an InChI Key of GCCIHZVIPXGAPR-UHFFFAOYSA-N.

The following table summarizes the key physicochemical properties of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide:

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide |

| Molecular Formula | C13H12ClN3O2 |

| Molecular Weight | 277.70 g/mol |

| CAS Number | 280773-17-3 |

| InChI Key | GCCIHZVIPXGAPR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl |

| DSSTOX Substance ID | DTXSID20619855 |

These properties define the compound's behavior in various environments and provide essential information for researchers working with this molecule in synthetic chemistry, medicinal chemistry, and drug development applications.

Synthesis Methods

Synthetic Routes

The synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide typically follows well-established organic chemistry protocols that involve multiple reaction steps and careful selection of starting materials. According to available research, the synthetic pathway generally begins with appropriate starting materials such as 5-chloro-2-pyridinecarboxylic acid and 5-methoxy-2-nitrobenzoic acid. These precursors undergo a series of transformations to eventually form the target compound.

The synthesis typically progresses through several critical stages. Initially, the starting materials undergo preparatory reactions to make them suitable for the coupling reaction. This may involve the conversion of carboxylic acid groups to more reactive acyl chlorides or the protection of sensitive functional groups. The nitro group on the 5-methoxy-2-nitrobenzoic acid must be reduced to an amino group, which can be accomplished using various reducing agents under controlled conditions. This reduction step is crucial for generating the required amino functionality in the final product.

Reaction Conditions and Purification

The key step in the synthesis is the coupling reaction, which involves the formation of an amide bond between the prepared intermediates. This typically requires activation of the carboxylic acid component using coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or similar reagents that facilitate amide bond formation. The coupling reaction conditions must be carefully controlled to ensure high yield and purity of the product. Factors such as temperature, solvent selection, reaction time, and pH can significantly influence the success of this critical step.

Following the synthesis, purification of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is essential to obtain the compound in high purity. Common purification techniques include recrystallization from suitable solvents or chromatographic methods such as column chromatography. In industrial settings, the production of this compound may employ optimized reaction conditions and efficient purification methods to enhance yield and purity. Advanced technologies such as automated reactors and continuous flow processes can significantly improve the efficiency of the production process for large-scale synthesis.

Chemical Reactivity

Types of Reactions

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide can participate in various chemical reactions due to its multiple functional groups. The compound's reactivity profile is influenced by the presence of an amino group, a methoxy group, an amide linkage, and a chloropyridine moiety. Understanding these reaction types is crucial for researchers working with this compound in synthetic chemistry and drug development applications.

One important reaction type is oxidation, where the compound can be transformed to form corresponding quinone derivatives. Various oxidizing agents, including potassium permanganate and hydrogen peroxide, can facilitate these transformations under appropriate conditions. Another significant reaction category is reduction, particularly relevant for precursors containing nitro groups that need to be converted to amino groups during synthesis. Reducing agents commonly employed in these processes include sodium borohydride and hydrogen gas in the presence of a catalyst.

Substitution reactions represent another important aspect of the compound's chemical behavior. The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, and alkoxides. These substitution reactions can generate a variety of derivatives with potentially modified biological activities and physicochemical properties.

Reaction Products and Applications

The chemical reactions of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide produce various derivatives with potential applications in medicinal chemistry and materials science. Oxidation reactions can yield quinone derivatives that may possess interesting redox properties and biological activities. Substitution reactions at the chlorine position can introduce diverse functional groups, potentially enhancing the compound's binding affinity to specific biological targets or modifying its pharmacokinetic profile.

These chemical transformations serve important purposes in both research and practical applications. In medicinal chemistry, they allow for the creation of libraries of related compounds for structure-activity relationship studies. The ability to systematically modify the core structure provides valuable insights into how structural changes affect biological activity. Furthermore, these reactions enable the development of more potent and selective derivatives with enhanced therapeutic potential. In materials science, derivatives of this compound may find applications in the development of functional materials with specific properties.

Biological Activity

Anticoagulant Properties

One of the most significant biological activities of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is its anticoagulant property. Research indicates that this compound exhibits considerable anticoagulant activity through the inhibition of factor Xa, a crucial enzyme in the blood coagulation cascade. Factor Xa plays a central role in converting prothrombin to thrombin, which ultimately leads to blood clot formation. By inhibiting this enzyme, the compound interferes with the coagulation process, potentially preventing thrombus formation.

The anticoagulant activity of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide positions it as a candidate for developing new anticoagulant therapies. Traditional anticoagulants like warfarin and heparin have limitations, including narrow therapeutic windows and significant side effects. Novel factor Xa inhibitors like this compound offer potential advantages, including more predictable pharmacokinetics and reduced risk of bleeding complications. The interaction between the compound and factor Xa has been characterized through various studies, demonstrating its potential effectiveness in treating thrombosis and related conditions.

Antimicrobial and Anticancer Activity

Beyond its anticoagulant properties, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide has been investigated for antimicrobial and anticancer activities. Preliminary findings suggest that the compound may exhibit cytotoxic effects against specific cancer cell lines, although the detailed mechanisms of action remain to be fully elucidated. The structural features of the compound, particularly the chloro and methoxy groups, may enhance its activity against microbial pathogens and cancer cells.

The mechanism of action for these biological activities involves the compound's binding to specific enzymes or receptors, modulating their activity. For instance, its interaction with factor Xa suggests that it may mimic substrate binding or alter enzyme conformation, thereby inhibiting its function. In cancer cells, the compound may interfere with specific cellular pathways essential for cancer cell proliferation and survival. Similarly, its antimicrobial activity might involve inhibition of essential enzymes or disruption of microbial cell membranes. Further research is necessary to clarify the exact pathways and molecular targets involved in these biological effects.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is crucial for optimizing its efficacy and selectivity. Modifications to the core structure can significantly influence binding affinity and biological activity. Various structural features contribute to the compound's biological properties, including the amino group, which facilitates hydrogen bonding with biological targets; the chloro substituent, which enhances lipophilicity and influences receptor interactions; and the methoxy group, which potentially improves solubility and metabolic stability.

Research on SAR has revealed that alterations in the substituents on the aromatic rings can have varying effects on anticoagulant potency and cytotoxicity against cancer cells. For example, studies have demonstrated that modifications to the methoxy group could enhance factor Xa inhibition by up to five-fold compared to unmodified analogs. Additionally, certain structural modifications can improve solubility and metabolic stability in human liver microsomes, suggesting avenues for further development of more effective derivatives.

The following table compares 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide with similar compounds:

| Compound | Structural Difference | Effect on Biological Activity |

|---|---|---|

| 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | Reference compound | Anticoagulant, potential antimicrobial and anticancer activity |

| 2-Amino-N-(5-chloropyridin-2-yl)benzamide | Lacks methoxy group | Potentially reduced solubility and altered pharmacokinetics |

| 2-Amino-N-(5-bromopyridin-2-yl)-5-methoxybenzamide | Bromine instead of chlorine | May influence reactivity and receptor interactions |

| 2-Amino-N-(5-chloropyridin-2-yl)-4-methoxybenzamide | Different position of methoxy group | Altered binding profile and biological activity |

This comparative analysis highlights how subtle structural changes can significantly impact the biological activity and physicochemical properties of these compounds, providing valuable insights for drug design and optimization strategies.

Research Applications

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide serves as a valuable tool in various scientific research domains. In chemistry, it functions as a building block for synthesizing more complex organic molecules with potential biological activities. The compound's unique structural features make it an excellent scaffold for chemical modifications, allowing researchers to create diverse chemical libraries for structure-activity relationship studies. These libraries enable systematic exploration of how structural modifications affect biological activity, providing crucial insights for drug design and optimization.

In medicinal chemistry and pharmaceutical research, the compound has gained significant attention due to its potential therapeutic applications. Its anticoagulant properties make it a promising candidate for developing new treatments for thrombotic disorders. Additionally, its potential antimicrobial and anticancer activities open possibilities for application in infectious disease treatment and cancer therapy. Ongoing research aims to optimize these properties through strategic structural modifications, potentially leading to more effective and selective therapeutic agents.

The compound also serves as a model system for studying enzyme inhibition mechanisms, particularly those involving factor Xa. By examining how this compound interacts with its target enzymes, researchers can gain valuable insights into the molecular mechanisms of enzyme inhibition. This knowledge can inform the development of more effective inhibitors with enhanced potency and selectivity. Furthermore, the compound may serve as a chemical probe for studying biological pathways involved in coagulation, inflammation, and cell proliferation, contributing to our understanding of these fundamental processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume